(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential antitumor activity . They are synthesized through the reaction of key intermediates with different reagents .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the use of a superparamagnetic nanocatalyst . The nanocatalyst is synthesized by functionalizing the surface of Fe3O4 nanoparticles with glycine, furfural, and cobalt (II) nitrate hexahydrate .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be elucidated through various techniques such as microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques, but specific information for the compound is not available .Scientific Research Applications
a. Anticancer Agents: Researchers have explored pyrrolo[1,2-a]pyrimidines as potential anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells by targeting specific cellular pathways. For instance, derivatives of our compound may inhibit kinases involved in tumor growth, angiogenesis, or metastasis .
b. VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives, structurally related to pyrrolo[1,2-a]pyrimidines, have been designed and synthesized as VEGFR-2 inhibitors. VEGFR-2 plays a crucial role in angiogenesis, making it an attractive target for cancer therapy. These compounds may help suppress tumor vascularization and hinder cancer progression .
Organic Synthesis and Functional Group Transformations
The unique reactivity of pyrrolo[1,2-a]pyrimidines allows for diverse synthetic applications. Researchers have harnessed their potential in various transformations:
a. Protodeboronation: While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Our compound’s radical-based protodeboronation method enables the conversion of alkyl boronic esters into valuable products. This approach has been applied to the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown .
b. Esterification Reactions: In the context of ester synthesis, researchers have investigated flow conditions to achieve high yields of ethyl acetate. These studies explore novel methods, such as bubbly flow conditions, to enhance reaction efficiency and selectivity .
Bioactive Molecules and Natural Product Synthesis
Our compound’s unique structure makes it an intriguing target for natural product synthesis and bioactive molecule production:
a. Total Synthesis: Researchers have employed our compound in the formal total synthesis of natural products. Notably, it has contributed to the synthesis of δ-®-coniceine and indolizidine 209B, both of which possess interesting biological activities .
Materials Science and Aggregation-Induced Emission Enhancement (AIEE)
Surprisingly, pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties. These materials emit light more efficiently upon aggregation, making them intriguing for optoelectronic applications. Our compound’s AIEE behavior warrants further investigation in this field .
Computational Chemistry and Drug Design
Researchers have used computational tools to explore the interactions of our compound with biological targets. Molecular docking and molecular dynamics simulations provide insights into binding modes and stability, aiding drug discovery efforts .
Green Chemistry and Sustainable Synthesis
Efforts to develop environmentally friendly synthetic methods have led to the exploration of our compound in sustainable reactions. For instance:
a. Ionic Liquid Systems: Researchers have investigated the asymmetric reduction of ethyl acetoacetate using immobilized cells in hydrophilic ionic liquid (IL)-containing systems. These studies aim to develop greener and more efficient processes for chemical transformations .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-acetylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-3-31-23(30)18-13-17-20(25-19-11-7-8-12-26(19)22(17)29)27(21(18)24-15(2)28)14-16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHHEDCIMRGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate |
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